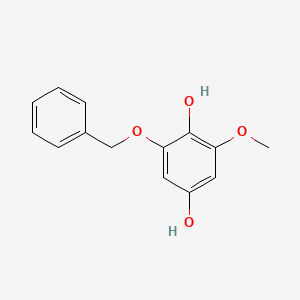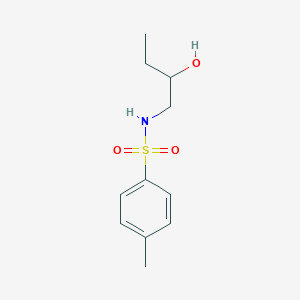![molecular formula C18H22N4 B14187370 4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) CAS No. 885609-02-9](/img/structure/B14187370.png)
4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by its two pyrazole rings connected via a 1,3-phenylenebis(methylene) linker. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) typically involves a multi-step reaction process. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 1,3-phenylenebis(methylene) dibromide in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrazole ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an antioxidant and anticancer agent.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved caspase-3 . It can also inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[1,4-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole): Similar structure but with a different linker position.
4,4’-[Arylmethylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Similar pyrazole derivatives with different substituents.
Uniqueness
4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) is unique due to its specific linker position and the presence of two 3,5-dimethyl-1H-pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
885609-02-9 |
|---|---|
Fórmula molecular |
C18H22N4 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
4-[[3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl]methyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C18H22N4/c1-11-17(12(2)20-19-11)9-15-6-5-7-16(8-15)10-18-13(3)21-22-14(18)4/h5-8H,9-10H2,1-4H3,(H,19,20)(H,21,22) |
Clave InChI |
HTSPKIMKLXWHOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)CC2=CC(=CC=C2)CC3=C(NN=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
![8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14187307.png)
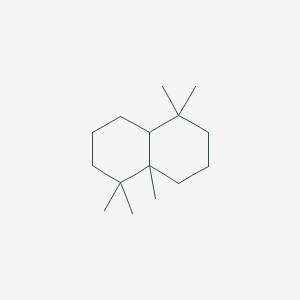
![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)

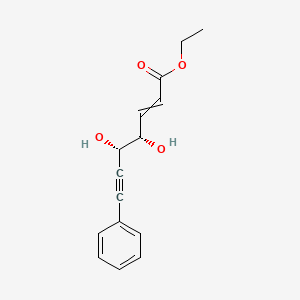
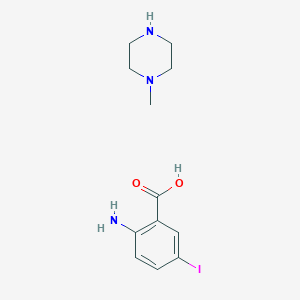


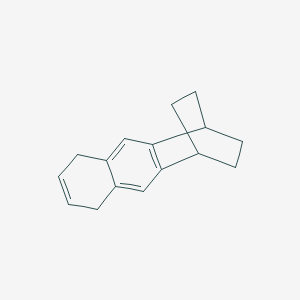

![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
